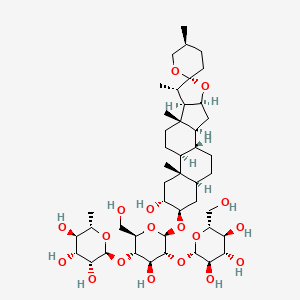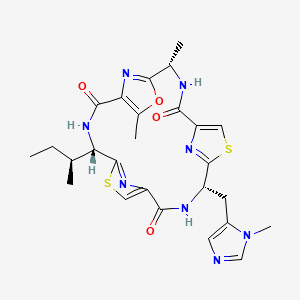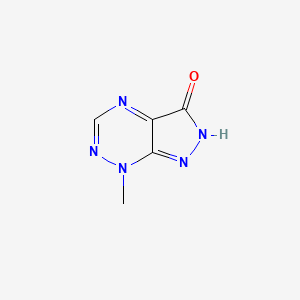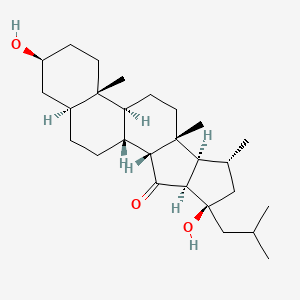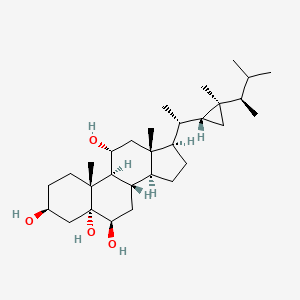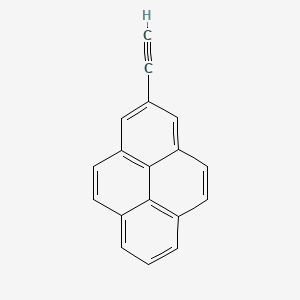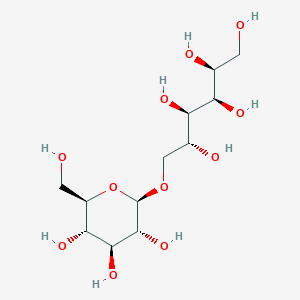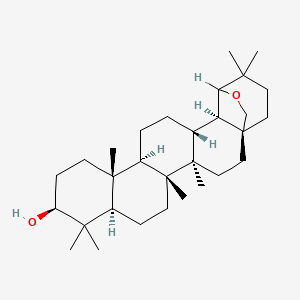
Ganoderic Acid Lm2
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Ganoderic Acid Lm2, a natural terpenoid isolated from the fungus Ganoderma lucidum, has potential anti-tumor activity . The primary targets of this compound are the proteins p53 and MDM2 . The p53 protein is a tumor suppressor that regulates the cell cycle and prevents cancer formation . MDM2 is a negative regulator of the p53 pathway .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. It may inhibit the interaction of MDM2 and p53 by binding to MDM2 . This interaction can induce apoptosis (programmed cell death) by regulating the p53 signaling pathway .
Biochemical Pathways
This compound affects the p53-MDM2 pathway . This pathway is crucial in regulating cell growth and death, and its disruption can lead to cancer . By interacting with MDM2, this compound can prevent the degradation of p53, allowing it to accumulate and exert its tumor-suppressing effects .
Pharmacokinetics
It’s known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting the interaction of MDM2 and p53, this compound allows p53 to accumulate and trigger the programmed death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids can be regulated by environmental factors such as nutritional conditions, physical means, and single chemical or biological signals . Various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic Acid biosynthesis regulation in response to environmental factors . These factors can affect the production and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Ganoderic Acid Lm2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the extensive oxidation processes that convert lanosterol to ganoderic acids . Additionally, this compound has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components . This inhibition is significant in its anti-tumor activity, as it prevents cancer cells from invading surrounding tissues.
Cellular Effects
This compound exerts multiple effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells while having minimal effects on normal cells . This selective cytotoxicity is partly due to its ability to modulate cell signaling pathways, such as the MAPK pathway, and influence gene expression related to cell survival and apoptosis . Furthermore, this compound impacts cellular metabolism by enhancing the immune response and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to specific biomolecules, such as β-catenin in the Wnt signaling pathway, inhibiting its activity and preventing the proliferation of cancer cells . Additionally, this compound can inhibit the activity of cytochrome P450 enzymes, leading to reduced synthesis of cholesterol and other sterols . These interactions result in changes in gene expression that promote apoptosis and inhibit tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-tumor activity for several months when stored properly . Its efficacy may decrease if exposed to light or higher temperatures for prolonged periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance immune function and reduce tumor growth without significant adverse effects . At higher doses, this compound can cause toxicity, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through the mevalonate pathway . This pathway uses acetyl-coenzyme A as a substrate to produce intermediate compounds that eventually form ganoderic acids . The compound interacts with enzymes such as HMG-CoA reductase, which plays a critical role in the synthesis of mevalonate . These interactions can affect metabolic flux and the levels of various metabolites involved in sterol biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and spleen, where it exerts its pharmacological effects . The compound’s distribution is influenced by its interactions with transport proteins that facilitate its movement across cellular membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific organelles . These modifications can influence its stability and activity within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ganoderic Acid Lm2 is typically synthesized through the mevalonate pathway, which involves the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-CoA. This intermediate is then reduced to mevalonate, which undergoes several enzymatic transformations to produce isopentenyl-diphosphate and dimethylallyl diphosphate. These intermediates further condense to form triterpenes, including ganoderic acids .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Various bioengineering techniques, including the use of specific growth media and nutrient substrates, are employed to enhance the yield of ganoderic acids. Additionally, genetic and environmental factors are manipulated to optimize production .
Analyse Des Réactions Chimiques
Types of Reactions: Ganoderic Acid Lm2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ketone or aldehyde groups to alcohols.
Substitution: Various nucleophiles, including halides and amines, are used in substitution reactions to replace specific functional groups on the ganoderic acid molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or improved pharmacokinetic properties .
Applications De Recherche Scientifique
Ganoderic Acid Lm2 has a wide range of scientific research applications across multiple fields:
Chemistry:
- Used as a precursor for synthesizing novel triterpenoid derivatives with potential therapeutic applications.
Biology:
- Studied for its role in modulating various biological pathways, including apoptosis and cell cycle regulation.
Medicine:
- Investigated for its anti-cancer properties, particularly in regulating the p53-MDM2 pathway, which is crucial for tumor suppression .
- Explored for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for treating autoimmune diseases.
Industry:
Comparaison Avec Des Composés Similaires
Ganoderic Acid A: Known for its anti-cancer and anti-inflammatory properties.
Ganoderic Acid B: Exhibits strong antioxidant activity and potential neuroprotective effects.
Ganoderic Acid C: Studied for its hepatoprotective and anti-fibrotic properties.
Uniqueness of Ganoderic Acid Lm2: this compound is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. This uniqueness contributes to its diverse pharmacological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVANDTNNUXRH-LEWHDHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


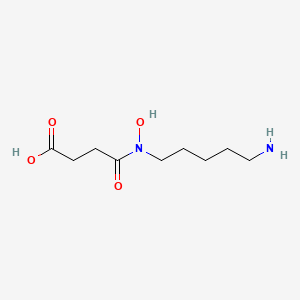

![(2S,3S,4R,5R)-3-amino-5-[6-[(2,5-dichlorophenyl)methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1245956.png)
![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
